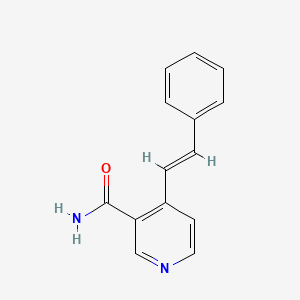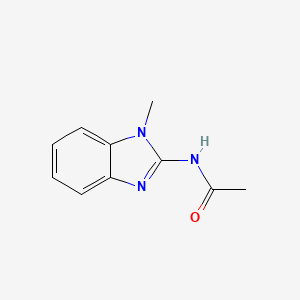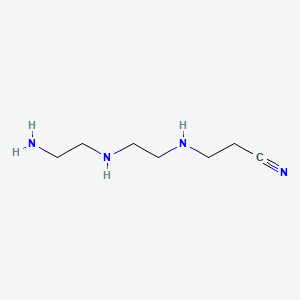![molecular formula C13H15N3 B13802241 4-[2-(4-Methylphenyl)hydrazinyl]aniline CAS No. 791050-63-0](/img/structure/B13802241.png)
4-[2-(4-Methylphenyl)hydrazinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methylphenyl)hydrazinyl]aniline is an organic compound with the molecular formula C13H15N3 It is a derivative of aniline, where the amino group is substituted with a hydrazinyl group attached to a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)hydrazinyl]aniline typically involves the reaction of 4-methylphenylhydrazine with aniline under specific conditions. One common method includes the following steps:
Reaction of 4-methylphenylhydrazine with aniline: This reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Methylphenyl)hydrazinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Azo compounds
Reduction: Amino derivatives
Substitution: Various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methylphenyl)hydrazinyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinyl]aniline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Methylphenyl)hydrazinyl]benzoic acid
- 4-[2-(4-Methylphenyl)hydrazinyl]phenol
- 4-[2-(4-Methylphenyl)hydrazinyl]benzaldehyde
Uniqueness
4-[2-(4-Methylphenyl)hydrazinyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
791050-63-0 |
|---|---|
Molekularformel |
C13H15N3 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
4-[2-(4-methylphenyl)hydrazinyl]aniline |
InChI |
InChI=1S/C13H15N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9,15-16H,14H2,1H3 |
InChI-Schlüssel |
LTFDTVIYRKUTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NNC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


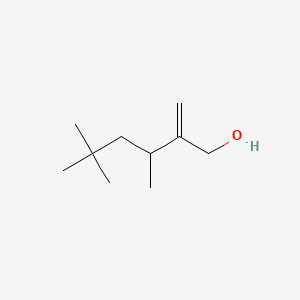
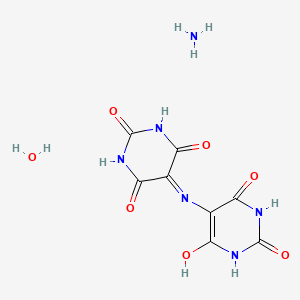

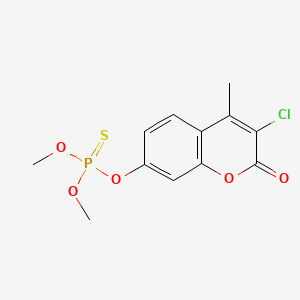

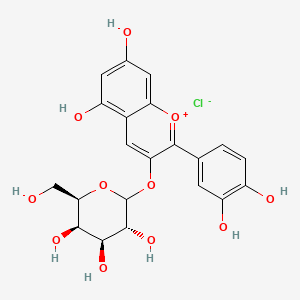
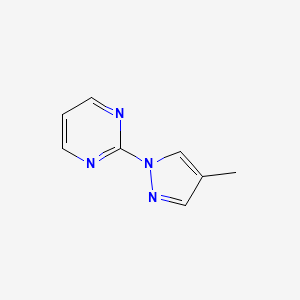
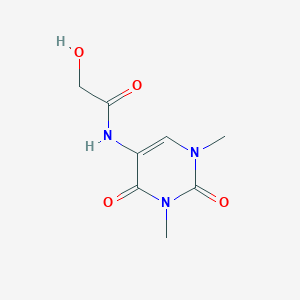
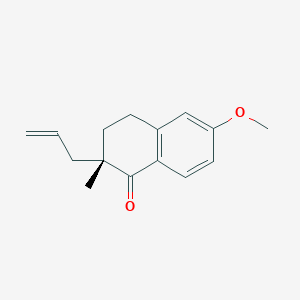
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

